

L-651,392: A Technical Overview of a Specific 5-Lipoxygenase Inhibitor

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Compound of Interest

Compound Name: L-651392

Cat. No.: B1673810

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Introduction

L-651,392 is an orally active and specific inhibitor of 5-lipoxygenase (5-LO), a critical enzyme in the biosynthetic pathway of leukotrienes.^[1] Leukotrienes are potent lipid mediators involved in a wide array of inflammatory processes. By targeting 5-LO, L-651,392 effectively curtails the production of these pro-inflammatory molecules, positioning it as a compound of significant interest for therapeutic intervention in inflammatory diseases. This technical guide provides a comprehensive overview of L-651,392, detailing its mechanism of action, relevant experimental protocols, and its place within the broader context of 5-lipoxygenase inhibition.

Chemical Properties

While detailed experimental data for L-651,392 is not extensively available in the public domain, its fundamental chemical properties have been documented.

Property	Value
Molecular Formula	C ₁₄ H ₁₀ BrNO ₃ S
Molecular Weight	352.2 g/mol
Stereochemistry	Achiral
Optical Activity	None

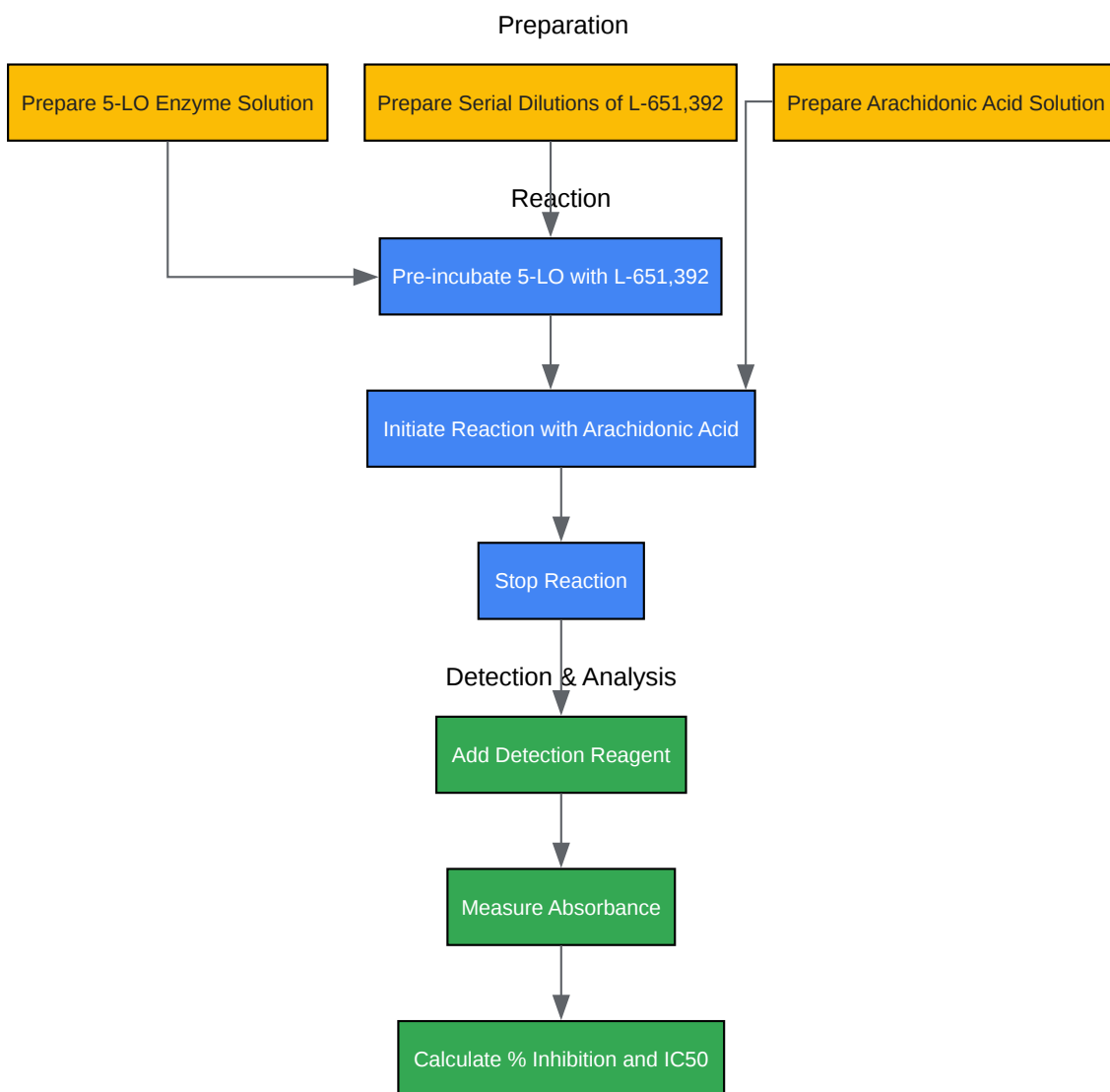
Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

The primary mechanism of action of L-651,392 is the specific inhibition of the 5-lipoxygenase enzyme. 5-LO is a key player in the arachidonic acid cascade, responsible for the initial steps in the conversion of arachidonic acid into leukotrienes.

The 5-lipoxygenase pathway is a complex signaling cascade that begins with the release of arachidonic acid from the cell membrane. 5-lipoxygenase, in conjunction with its activating protein (FLAP), then converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently metabolized to leukotriene A4 (LTA4). LTA4 serves as a precursor for the synthesis of other leukotrienes, including the potent chemoattractant leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are known to cause bronchoconstriction and increase vascular permeability.

L-651,392, as a 5-lipoxygenase inhibitor, is presumed to interfere with the catalytic activity of the 5-LO enzyme, thereby preventing the formation of 5-HPETE and the downstream production of all leukotrienes. The precise binding mode and kinetics of L-651,392 with the 5-LO enzyme are not detailed in the available literature. However, its action leads to a reduction in the inflammatory cascade mediated by leukotrienes.

In Vitro 5-LO Inhibition Assay Workflow

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References

- 1. medchemexpress.com [medchemexpress.com]
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